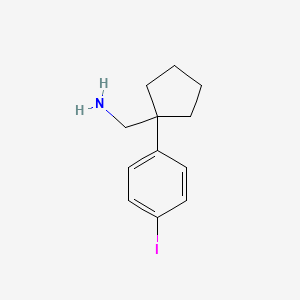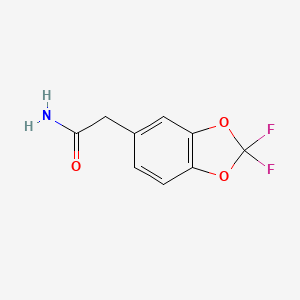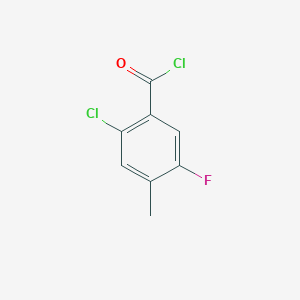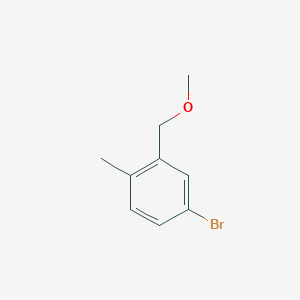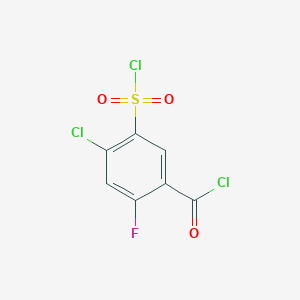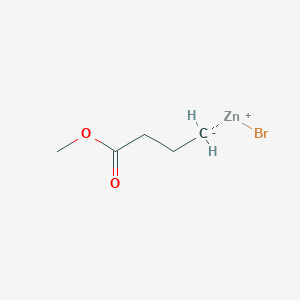
Platinum(4+);tetranitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum(4+);tetranitrate can be synthesized through the reaction of platinum(IV) hydroxide with nitric acid. The process involves dissolving platinum(IV) hydroxide in concentrated nitric acid, followed by evaporation of the solution to obtain the nitrate salt. The reaction can be represented as follows: [ \text{Pt(OH)₄} + 4 \text{HNO₃} \rightarrow \text{Pt(NO₃)₄} + 4 \text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of hexahydroxoplatinates(IV) as intermediates. The process includes the optimization of reaction parameters to increase yield and storage stability of the intermediate products. The conditioning scheme of platinum(IV) nitrate is simplified to reduce time and energy costs .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(4+);tetranitrate undergoes various chemical reactions, including:
Oxidation: Platinum(IV) can be reduced to platinum(II) or platinum(0) under certain conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen or hydrazine.
Substitution: Nitrate ligands can be substituted with other ligands, such as chloride or ammonia.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogen gas or hydrazine in the presence of a catalyst.
Substitution: Ammonia or chloride salts in aqueous solutions.
Major Products Formed
Oxidation: Platinum(II) or platinum(0) compounds.
Reduction: Platinum(II) nitrate or elemental platinum.
Substitution: Platinum(IV) chloride or platinum(IV) ammine complexes.
Applications De Recherche Scientifique
Platinum(4+);tetranitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other platinum compounds and catalysts.
Biology: Investigated for its potential cytotoxic effects and interactions with biological molecules.
Industry: Utilized in the preparation of platinum-based catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of platinum(4+);tetranitrate involves its interaction with cellular components, particularly DNA. The compound forms adducts with DNA, preventing transcription and replication, thereby inducing apoptosis in cancer cells . The molecular targets include cellular DNA and proteins involved in the replication process. The pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A platinum(II) compound used as an anticancer drug.
Carboplatin: Another platinum(II) compound with similar anticancer properties.
Oxaliplatin: A platinum(II) compound used in chemotherapy.
Uniqueness
Platinum(4+);tetranitrate is unique due to its higher oxidation state (+4) compared to other platinum-based drugs, which are typically in the +2 oxidation state.
Propriétés
IUPAC Name |
platinum(4+);tetranitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.Pt/c4*2-1(3)4;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFYVGREOHNWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N4O12Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

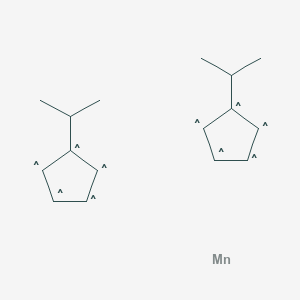
![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
![acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B6316065.png)


